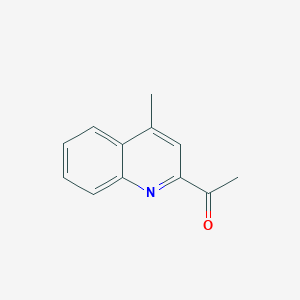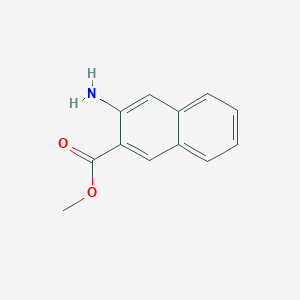![molecular formula C16H20Si2 B1601164 ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) CAS No. 17937-85-8](/img/structure/B1601164.png)
([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)
Descripción general
Descripción
([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane): is an organosilicon compound featuring a biphenyl core with two dimethylsilyl groups attached to the 4,4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) typically involves the reaction of 4,4’-dibromobiphenyl with dimethylchlorosilane in the presence of a catalyst such as palladium(0) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4,4’-dibromobiphenyl+2dimethylchlorosilanePd(0)([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane)+2HCl
Industrial Production Methods: On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include and .
Reduction: The compound can be reduced to form using reducing agents such as .
Substitution: can participate in substitution reactions where the dimethylsilyl groups are replaced by other functional groups. This can be achieved using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is used as a precursor in the synthesis of advanced materials, including polymers and organosilicon compounds. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology and Medicine: In biological research, ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty coatings and adhesives. Its ability to form stable bonds with various substrates makes it valuable in the development of high-performance materials for industrial applications.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) involves its interaction with molecular targets through its silicon atoms. The dimethylsilyl groups can form strong covalent bonds with other molecules, facilitating the formation of stable complexes. These interactions are crucial in applications such as catalysis and material science, where the compound acts as a stabilizing agent or a reactive intermediate.
Comparación Con Compuestos Similares
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms bonded to three methyl groups each.
Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis(dimethylsilane) is unique due to its biphenyl core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from simpler organosilicon compounds and enhances its utility in applications requiring robust and stable materials.
Propiedades
InChI |
InChI=1S/C16H20Si2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZORTSJHLCJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80778114 | |
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17937-85-8 | |
| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


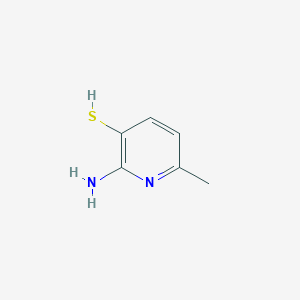
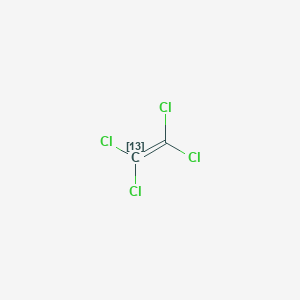

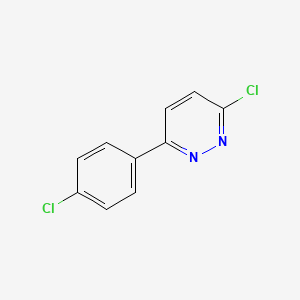
![2-(benzo[d]isoxazol-3-yl)ethanamine](/img/structure/B1601093.png)
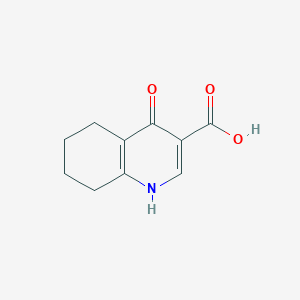

![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
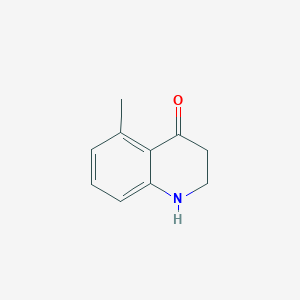
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
